1,3,2-Dioxaphosphorinane, 2-methoxy-
Overview
Description
1,3,2-Dioxaphosphorinane, 2-methoxy- is an organophosphorus compound that belongs to the family of 1,3,2-dioxaphosphorinanes. These compounds are characterized by a six-membered ring containing phosphorus, oxygen, and carbon atoms. The presence of the methoxy group at the 2-position adds to its unique chemical properties. This compound is of significant interest due to its diverse applications in medicinal chemistry, pesticide science, and polymer chemistry.
Preparation Methods
The synthesis of 1,3,2-dioxaphosphorinane, 2-methoxy- can be achieved through various synthetic routes. One common method involves the Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the desired product. For instance, the reaction of 2-methoxy-4-methyl-1,3,2-dioxaphosphorinane with trityl chloride yields the corresponding 2-methoxy derivative . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 2-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts like palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds
Industry: It is used in the production of flame-retardant materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,3,2-dioxaphosphorinane, 2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can occur through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, depending on the specific enzyme and inhibitor structure.
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 2-methoxy- can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 2-oxo-: This compound lacks the methoxy group and has different chemical reactivity and biological activity.
1,3,2-Oxazaphosphorinane: This compound contains a nitrogen atom in place of one of the oxygen atoms, leading to distinct chemical properties and applications.
2-Methoxy-1,3,2-dioxaphospholane: This compound has a five-membered ring structure, which affects its stability and reactivity compared to the six-membered ring of 1,3,2-dioxaphosphorinane, 2-methoxy-.
The uniqueness of 1,3,2-dioxaphosphorinane, 2-methoxy- lies in its specific ring structure and the presence of the methoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-1,3,2-dioxaphosphinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O3P/c1-5-8-6-3-2-4-7-8/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQAPJITHNMMNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP1OCCCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185061 | |
Record name | 1,3,2-Dioxaphosphorinane, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31121-06-9 | |
Record name | 1,3,2-Dioxaphosphorinane, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031121069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,2-Dioxaphosphorinane, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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